molecular formula C12H17NO2 B13347116 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol

Cat. No.: B13347116
M. Wt: 207.27 g/mol
InChI Key: ZNMDVBWXUUUAQI-UHFFFAOYSA-N
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Description

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol is an organic compound that features both a phenol and an amino group attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol typically involves the reaction of 1-hydroxycyclopentylmethylamine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((1-Hydroxycyclopentyl)methyl)amino)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals, while the amino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar structure but lacks the cyclopentyl ring.

    1-Hydroxycyclopentylamine: Similar structure but lacks the phenol group.

    Phenol: Lacks both the amino group and the cyclopentyl ring.

Uniqueness

2-(((1-Hydroxycyclopentyl)methyl)amino)phenol is unique due to the presence of both the phenol and amino groups attached to a cyclopentyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[(1-hydroxycyclopentyl)methylamino]phenol

InChI

InChI=1S/C12H17NO2/c14-11-6-2-1-5-10(11)13-9-12(15)7-3-4-8-12/h1-2,5-6,13-15H,3-4,7-9H2

InChI Key

ZNMDVBWXUUUAQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2=CC=CC=C2O)O

Origin of Product

United States

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